molecular formula C21H21N3O3 B11194995 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11194995
M. Wt: 363.4 g/mol
InChI Key: IRGRQCHOMFLFFJ-UHFFFAOYSA-N
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Description

2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution reactions: Introduction of the ethyl and phenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction with 4-methoxyaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it suitable for specific applications in these fields.

Mechanism of Action

The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE would depend on its specific biological activity. Generally, pyrimidine derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,6-dioxo-1,6-dihydropyrimidine: A simpler pyrimidine derivative with similar structural features.

    4-Methoxyphenylacetamide: Shares the acetamide group and methoxyphenyl moiety.

Uniqueness

The uniqueness of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H21N3O3/c1-3-16-13-20(26)24(21(23-16)15-7-5-4-6-8-15)14-19(25)22-17-9-11-18(27-2)12-10-17/h4-13H,3,14H2,1-2H3,(H,22,25)

InChI Key

IRGRQCHOMFLFFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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